BenchChemオンラインストアへようこそ!

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

Muscarinic acetylcholine receptor M4 spirocyclic scaffold SAR CNS drug discovery

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) is a spirocyclic β-amino acid building block comprising a spiro[2.5]octane core with a Boc-protected amine at the 6-position and a free carboxylic acid at the 1-position (cyclopropane ring). Its molecular formula is C₁₄H₂₃NO₄ with a molecular weight of 269.34 g/mol.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 1824022-98-1
Cat. No. B3002583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid
CAS1824022-98-1
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyZVLAJPFWOQGYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1): Procurement-Relevant Identity and Physicochemical Baseline


6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) is a spirocyclic β-amino acid building block comprising a spiro[2.5]octane core with a Boc-protected amine at the 6-position and a free carboxylic acid at the 1-position (cyclopropane ring). Its molecular formula is C₁₄H₂₃NO₄ with a molecular weight of 269.34 g/mol [1]. The compound is supplied as a research intermediate with typical purities of 95% to 98% . Predicted physicochemical properties include a pKa of 4.77 ± 0.40, density of 1.17 ± 0.1 g/cm³, and boiling point of 433.6 ± 34.0 °C . The XLogP3-AA (lipophilicity) is 2.0, and the topological polar surface area (TPSA) is 75.6 Ų [1]. GHS classification identifies the compound as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) [1].

Why Spirocyclic Boc-Amino Acid Building Blocks Cannot Be Interchanged: The Case for 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1)


Spirocyclic amino acid building blocks are not functionally interchangeable despite sharing a common Boc-amino acid motif. The spiro[2.5]octane scaffold—with its fused cyclopropane and cyclohexane rings—imposes a distinct conformational constraint, three-dimensional exit vector geometry, and ring-strain profile that differentiates it from spiro[3.3]heptane, spiro[3.5]nonane, and other spirocyclic cores [1]. Furthermore, the regiochemical placement of the carboxylic acid on the cyclopropane ring (position 1) versus the cyclohexane ring (position 6) alters the acid's pKa, steric accessibility for amide coupling, and the spatial relationship between the carboxylate and the Boc-protected amine . Substituting a positional isomer or a different spirocyclic core without quantitative justification introduces uncontrolled variables in structure–activity relationship (SAR) studies, PROTAC linker geometry, and peptide mimetic conformational design. The evidence below quantifies exactly where 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid differs from its closest analogs.

Quantitative Differentiation Evidence for 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) Relative to Closest Analogs


Scaffold Potency Differentiation: Spiro[2.5]octane Core vs. Spiro[3.5]nonane and Spiro[3.3]heptane in M4 Muscarinic Receptor Antagonism

In a published structure–activity relationship study of chiral 6-azaspiro[2.5]octanes as M4 muscarinic receptor antagonists, the spiro[2.5]octane core conferred significantly higher potency than alternative spirocyclic scaffolds. The 6-azaspiro[2.5]octane analog (compound 10) displayed an hM4 IC₅₀ of 1.8 nM. Ring expansion to the 7-azaspiro[3.5]nonane analog (compound 20) resulted in a marked loss of potency (hM4 IC₅₀ = 730 nM, approximately 400-fold lower). The 2-azaspiro[3.3]heptane analog (compound 21) was even less potent (hM4 IC₅₀ = 2,900 nM, approximately 1,600-fold lower), and a truncated 6-azaspiro[2.5]octane analog (compound 22) was essentially inactive (hM4 IC₅₀ > 10,000 nM) [1]. Although this SAR data is from the 6-aza congener rather than the 6-(Boc-amino) carbocyclic analog, the core scaffold geometry and conformational preference—driven by the spiro[2.5]octane ring system—are structurally conserved. This demonstrates that the spiro[2.5]octane framework provides a geometry that can be essential for target engagement, and that substituting a spiro[3.3]heptane or spiro[3.5]nonane core cannot be assumed to preserve activity.

Muscarinic acetylcholine receptor M4 spirocyclic scaffold SAR CNS drug discovery

Regiochemical Differentiation: Carboxylic Acid at Cyclopropane Position 1 vs. Cyclohexane Position 6

The target compound 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) bears the carboxylic acid on the cyclopropane ring (position 1). Its direct positional isomer, 1-((tert-butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid (CAS 2294222-26-5), places the carboxylic acid on the cyclohexane ring (position 6) and the Boc-amino group on the cyclopropane ring. This regiochemical swap produces a measurable difference in lipophilicity: the 6-carboxylic acid isomer has a calculated LogP of 2.17 [1], whereas the target 1-carboxylic acid compound has an XLogP3-AA of 2.0 [2], yielding a ΔLogP of +0.17 for the positional isomer. The pKa of the cyclopropane-attached carboxylic acid in the target compound is predicted to be 4.77 ± 0.40 , reflecting the electron-withdrawing effect of the adjacent strained cyclopropane ring, which is expected to lower the pKa relative to the cyclohexane-attached carboxylic acid in the isomer. Additionally, the steric environment around the carboxylic acid differs substantially: the cyclopropane position 1 places the carboxylate in a more sterically constrained environment, which can influence coupling efficiency in amide bond formation and the dihedral angle preferences of downstream conjugates.

Spirocyclic amino acid regiochemistry amide coupling reactivity pKa differentiation

Physicochemical Differentiation vs. Spiro[3.3]heptane Analog: Density, Boiling Point, and Molecular Weight

The spiro[3.3]heptane analog—6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1087798-38-6)—is frequently considered as an alternative spirocyclic Boc-amino acid building block. However, its physicochemical profile differs measurably from the spiro[2.5]octane compound. The spiro[3.3]heptane analog has a molecular weight of 255.31 g/mol (vs. 269.34 g/mol for the target compound), a predicted density of 1.19 ± 0.1 g/cm³ (vs. 1.17 ± 0.1 g/cm³), and a predicted boiling point of 420.5 ± 44.0 °C (vs. 433.6 ± 34.0 °C) [1]. The 14 Da molecular weight difference corresponds to one additional methylene unit (CH₂) in the spiro[2.5]octane scaffold, which contributes to increased lipophilicity while maintaining the same hydrogen bond donor/acceptor counts (HBD = 2, HBA = 4) [2]. The higher boiling point of the spiro[2.5]octane compound (ΔT_bp ≈ 13 °C) is consistent with stronger intermolecular interactions arising from the larger cyclohexane ring surface area. These differences, while modest, are relevant for solid-phase synthesis protocols, chromatographic purification methods, and final compound physicochemical optimization.

Physicochemical properties spiro[3.3]heptane comparator building block selection molecular weight impact

Differentiation from Ethyl Ester Prodrug/Intermediate Form: Free Carboxylic Acid vs. Ethyl Ester Analog

The target compound bears a free carboxylic acid (COOH), whereas its direct ester analog—ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate (CAS 1823821-27-7)—carries an ethyl ester at position 1. The free acid form (MW = 269.34 g/mol) is 28.05 g/mol lighter than the ethyl ester (MW = 297.39 g/mol) [1]. The free carboxylic acid enables direct amide coupling without a prior saponification step, reducing synthetic step count by one and avoiding potential epimerization or ring-opening side reactions that can accompany ester hydrolysis of strained cyclopropane-containing systems. The predicted pKa of 4.77 ± 0.40 for the target compound's carboxylic acid indicates that it will be predominantly ionized at physiological pH, which may be desirable or undesirable depending on the intended application (e.g., improved aqueous solubility for in vitro assays vs. reduced passive membrane permeability). The ethyl ester analog, by contrast, serves as a neutral, more lipophilic prodrug or protected intermediate form. Procurement of the free acid eliminates the need for in-house ester cleavage and associated purification.

Free carboxylic acid ethyl ester analog synthetic intermediate deprotection strategy

Evidence-Backed Application Scenarios for 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1)


Spirocyclic Conformational Constraint in CNS GPCR Ligand Design

For medicinal chemistry programs targeting CNS GPCRs where scaffold geometry has been shown to impact subtype selectivity and potency, the spiro[2.5]octane core provides a rigid, three-dimensional framework that can enforce specific vector presentation of pharmacophoric elements. The published M4 muscarinic receptor SAR demonstrates that the spiro[2.5]octane scaffold confers up to 1,600-fold higher potency than a spiro[3.3]heptane core in this target class [1]. The Boc-protected amine at position 6 and the free carboxylic acid at position 1 of CAS 1824022-98-1 provide orthogonal handles for sequential derivatization: the carboxylic acid can be coupled to an amine-bearing pharmacophore while the Boc group remains intact, followed by acidic deprotection to reveal the free amine for a second diversification step. This orthogonal protection strategy is suited for library synthesis of spirocyclic CNS agents.

Rigid PROTAC Linker with Defined Carboxylate Exit Vector

In PROTAC (PROteolysis TArgeting Chimera) development, linker rigidity and exit vector geometry critically influence ternary complex formation and degradation efficiency. The spiro[2.5]octane scaffold has been recognized as a valuable rigid linker module that minimizes hydrophobic collapse and provides pre-organized binding site distances [1]. The target compound's carboxylic acid at the cyclopropane position 1 and Boc-protected amine at the cyclohexane position 6 offer two distinct conjugation handles with well-defined spatial separation and angular geometry. The predicted pKa of 4.77 ensures the carboxylate is ionized at physiological pH, which can enhance aqueous solubility of the PROTAC intermediate. The XLogP3-AA of 2.0 [2] places this building block in a favorable lipophilicity range for linker components, balancing solubility and passive permeability.

Conformationally Constrained β-Amino Acid for Peptide Mimetic Synthesis

The compound serves as a spirocyclic β-amino acid building block where the amino group (Boc-protected) is located at position 6 on the cyclohexane ring and the carboxylic acid is at position 1 on the cyclopropane ring. This arrangement creates a defined distance and dihedral angle between the amine and carboxylate that differs from linear β-amino acids and from other spirocyclic amino acid scaffolds such as spiro[3.3]heptane derivatives. The 14 Da higher molecular weight compared to the spiro[3.3]heptane analog [1] must be weighed against the scaffold geometry requirements of the target binding site. Researchers synthesizing peptide mimetics where backbone conformational restriction is desired can incorporate this building block via standard Boc-SPPS or solution-phase peptide coupling protocols, using the free carboxylic acid directly without prior ester deprotection.

Building Block for Kinase Inhibitor and Protease Inhibitor Intermediate Libraries

Spirocyclic amines and amino acids are privileged scaffolds in kinase and protease inhibitor design due to their ability to fill hydrophobic pockets with reduced entropic penalty. The target compound, with its Boc-protected amine, can be deprotected under mild acidic conditions (TFA/DCM) to reveal a free amine for coupling to carboxylic acid-bearing fragments, or the carboxylic acid can be activated for amide bond formation with amine-bearing fragments while the Boc group remains intact. This sequential deprotection/conjugation strategy is standard in parallel library synthesis [1]. Commercial availability at 95% (AKSci) to 98% (Leyan) [2] purity supports direct use in array synthesis without additional purification.

Quote Request

Request a Quote for 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.